Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidinone ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl group, which is then coupled with a pyrrolidinone derivative. The resulting intermediate is further reacted with a thiazole derivative under specific conditions to yield the final product. Key reagents and conditions include the use of catalysts such as palladium or copper, solvents like tetrahydrofuran (THF), and temperature control to optimize the reaction yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is critical to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a thiazole ring, a furan moiety, and a pyrrolidine derivative, which contribute to its diverse biological activities. The molecular formula is C16H17N3O5S with a molecular weight of 363.4 g/mol. Its intricate structure suggests that it may interact with various biological targets.
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities:
Compound Feature | Biological Activity |
---|---|
Thiazole ring | Antimicrobial properties |
Pyrrolidine derivatives | Anticancer effects |
Furan integration | Antioxidant capabilities |
Antimicrobial Properties
Thiazole-based compounds have shown promising antimicrobial activity. For instance, studies have demonstrated that similar thiazoles can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics.
Anticancer Effects
Pyrrolidine derivatives have been recognized for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways.
Antioxidant Activity
Furan-containing compounds are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, contributing to cellular protection against damage.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease processes.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that thiazole derivatives exhibited cytotoxic effects against human cancer cell lines (e.g., H460 lung cancer cells). The compound's ability to induce cell cycle arrest and apoptosis was highlighted as a key mechanism of action.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of similar thiazole compounds against Staphylococcus aureus and Candida albicans. The results showed significant inhibition of microbial growth, suggesting a potential therapeutic application in infectious diseases.
- Oxidative Stress Reduction : In vitro studies revealed that furan-containing compounds could enhance cellular antioxidant defenses, providing protection against oxidative damage in neuronal cells.
Properties
Molecular Formula |
C16H17N3O5S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H17N3O5S/c1-9-13(15(22)23-2)17-16(25-9)18-14(21)10-6-12(20)19(7-10)8-11-4-3-5-24-11/h3-5,10H,6-8H2,1-2H3,(H,17,18,21) |
InChI Key |
PUYWUASAXFHPIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3)C(=O)OC |
Origin of Product |
United States |
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